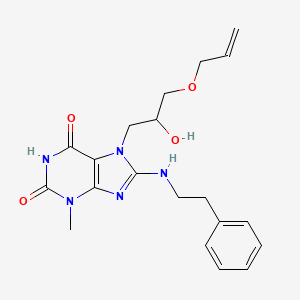![molecular formula C17H13F3N2O2 B2408351 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 736949-14-7](/img/structure/B2408351.png)
2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique chemical with the empirical formula C17H13F3N2O2 and a molecular weight of 334.29 . It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .
Molecular Structure Analysis
The molecule consists of a pyrrole ring substituted with various functional groups. The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and a nitrogen atom . The functional groups attached to the ring include a cyano group, a trifluoromethyl group, and an acrylic acid group .Applications De Recherche Scientifique
- Application : It activates batches of p-tolyl thioglycoside donors at room temperature, facilitating efficient glycosylation reactions. This property is valuable in carbohydrate chemistry and drug development .
- Application : It can serve as a borane reagent (BH3·L) in Suzuki–Miyaura coupling reactions, enabling the synthesis of biaryl compounds. This method is widely used in organic synthesis .
- Application : The compound participates in cyanoacetylation reactions, which are useful for the preparation of diverse nitrogen-containing compounds .
Glycosylation Reactions
Boron Reagents for Suzuki–Miyaura Coupling
Cyanoacetylation of Amines
Proteomics Research
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target of this compound.
Mode of Action
It’s worth noting that similar compounds have been described as powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . This could potentially hint at the biochemical pathways this compound might affect.
Pharmacokinetics
The compound is described as a solid , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to efficiently glycosylate various alcoholic acceptors, providing the desired glycosides . This suggests that the compound might have a similar effect at the molecular and cellular level.
Action Environment
The compound is described as stable , suggesting that it might maintain its efficacy under various environmental conditions
Propriétés
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPUDQRMRIJHA-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)
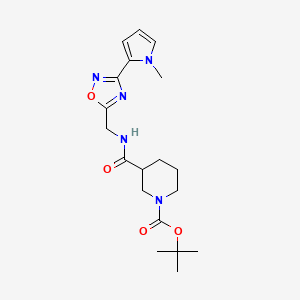
![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
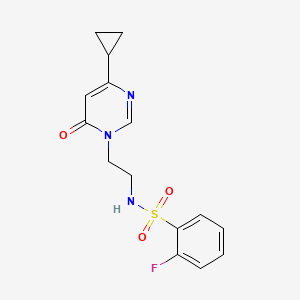

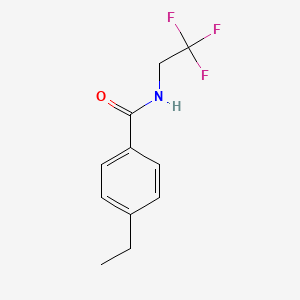
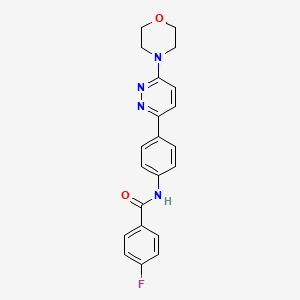
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
